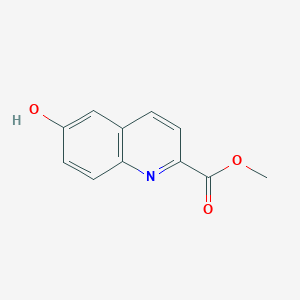

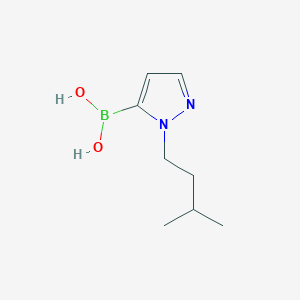

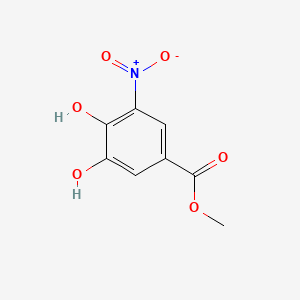

![molecular formula C7H8N2O B1310763 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54906-42-2](/img/structure/B1310763.png)

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Übersicht

Beschreibung

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The structure of this compound has been explored using ab initio calculations, and it has been found to participate in a range of chemical reactions, including 1,3-dipolar cycloadditions .

Synthesis Analysis

The synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been achieved through different methods. A two-step synthesis involving a Vilsmeier-Haack reaction followed by annulation with piperazin-2-ones has been reported, yielding the desired products in up to 78% yield . Another approach involves the acid-mediated cyclization of Ugi adducts followed by gold(I)-catalyzed regioselective annulation, producing densely functionalized derivatives . Additionally, a modification of the four-component Ugi reaction has been utilized to synthesize related heterocyclic structures .

Molecular Structure Analysis

The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been studied computationally to understand its geometry and electronic properties. Ab initio calculations have provided insights into the structure of both the neutral and N-protonated forms of the compound .

Chemical Reactions Analysis

The reactivity of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been explored in various contexts. It has been shown that the imino moiety of this system does not react with dienes but is capable of undergoing both inter- and intramolecular 1,3-dipolar cycloadditions with azomethine ylides . This reactivity pattern opens up possibilities for the synthesis of a wide array of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are influenced by their molecular structure. While specific physical properties such as melting points and solubilities are not detailed in the provided papers, the optical properties of related compounds have been thoroughly investigated. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, a structurally similar compound, exhibit strong blue fluorescence and high quantum yields of fluorescence . These properties suggest that 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives may also possess interesting photophysical characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

- Domino Approach to Pyrazino-Indoles and Pyrroles : A study by Palomba et al. (2018) presented an efficient approach to synthesize 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, utilizing a domino Michael/intramolecular nucleophilic substitution pathway (Palomba, M., Sancineto, L., Marini, F., Santi, C., & Bagnoli, L., 2018).

- Structural Analysis : Mínguez et al. (1997) explored the structure of 3,4-dihydropyrrolo[1,2-a]pyrazine through ab initio calculations, offering insights into its reactivity, particularly in 1,3-dipolar cycloadditions (Mínguez, J. M., Castellote, I., Vaquero, J., Navío, J. G., Alvarez-Builla, J., Castaño, O., & Andres, J., 1997).

Medicinal Chemistry and Drug Discovery

- PIM Kinase Inhibitors Inspired from Marine Alkaloids : Casuscelli et al. (2022) demonstrated that derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one are potent and selective PIM kinases inhibitors, showing potential as lead compounds in drug development (Casuscelli, F., Ardini, E., Avanzi, N., Badari, A., Casale, E., Disingrini, T., Donati, D., Ermoli, A., Felder, E., Galvani, A., Isacchi, A., Menichincheri, M., Montemartini, M., Orrenius, C., Piutti, C., Salom, B., & Papeo, G., 2022).

- Anticancer Activity : Research by Seo et al. (2019) found that certain 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibited potent anticancer activity, particularly against prostate and breast cancer cells (Seo, Y., Lee, J. H., Park, S.-H., Namkung, W., & Kim, I., 2019).

Novel Synthetic Methods and Chemical Space Exploration

- Tandem [4+1+1] Annulation Approach : Dagar et al. (2019) developed a novel synthesis route for 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, demonstrating the potential for creating new chemical spaces for biological activity exploration [(Dagar, A., Bae, G.

H., Lee, J. H., & Kim, I., 2019)](https://consensus.app/papers/tandem-annulation-approach-4acyl34dihydropyrrolo12-dagar/1025dc02f403506383bf4dc67896cdfd/?utm_source=chatgpt).6. Synthesis of Octahydropyrrolo[1,2-a]pyrazines : Likhosherstov et al. (1993) explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazines, indicating the chemical versatility and potential applications of this compound (Likhosherstov, A. M., Peresada, V. P., & Skoldinov, A. P., 1993).

Specialized Applications

- HIV-1 Integrase Inhibitors : Fisher et al. (2007) identified a series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives as potent HIV-1 integrase inhibitors, highlighting the compound's relevance in antiviral therapy (Fisher, T. E., Kim, B., Staas, D. D., Lyle, T., Young, S. D., Vacca, J., Zrada, M., Hazuda, D., Felock, P., Schleif, W., Gabryelski, L., Anari, M., Kochansky, C., & Wai, J., 2007).

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDOLMXYCOTPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415996 | |

| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |

CAS RN |

54906-42-2 | |

| Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these compounds interact with their target kinases, and what are the downstream effects?

A: While the exact binding mechanisms may vary depending on the specific 4-alkyl substituent present on the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, these compounds are proposed to function as kinase inhibitors. [, ] This means they likely bind to the active site of target kinases, preventing the binding of ATP and/or substrate, and thereby inhibiting the kinase's catalytic activity. [, ] Inhibiting kinases like PIM kinases, which play roles in cell survival and proliferation, can lead to downstream effects such as the degradation of c-Myc, a protein often overexpressed in various cancers. []

Q2: How does modifying the structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives influence their activity and selectivity for specific kinases?

A: Research indicates that introducing specific stereochemistry and structural modifications to the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold can significantly impact its potency and selectivity against different kinases. [] For instance, compound 20c, a specific derivative described in the research, exhibited enhanced potency against PIM1 and PIM2 kinases compared to earlier analogs. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired pharmacological properties.

Q3: What are the challenges associated with the pharmacokinetic properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, and how are researchers addressing them?

A: Early studies revealed that while initial 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives showed promise as PIM kinase inhibitors, they suffered from suboptimal ADME/PK properties and limited oral bioavailability. [] To overcome these limitations, researchers are employing structure-guided design strategies. By introducing specific modifications to the scaffold, they aim to improve the compounds' pharmacokinetic profiles, such as enhancing absorption, distribution, metabolism, and excretion (ADME). [] This iterative optimization process is crucial for developing these compounds into viable drug candidates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

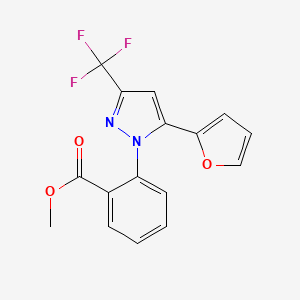

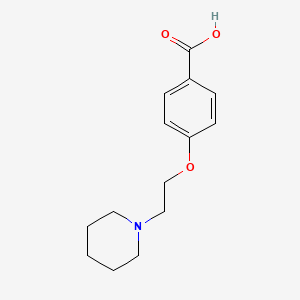

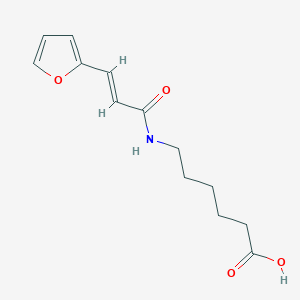

![4-[(4-methoxyphenyl)methoxy]butanoic Acid](/img/structure/B1310689.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)